molecular formula C25H31NO5 B14331196 Ethyl 3-(2-hydroxy-5-nonanoylbenzamido)benzoate CAS No. 103426-21-7

Ethyl 3-(2-hydroxy-5-nonanoylbenzamido)benzoate

Cat. No.: B14331196
CAS No.: 103426-21-7
M. Wt: 425.5 g/mol
InChI Key: RWWKAQDONNWMPI-UHFFFAOYSA-N
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Description

Ethyl 3-(2-hydroxy-5-nonanoylbenzamido)benzoate is an organic compound with a complex structure that includes both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-hydroxy-5-nonanoylbenzamido)benzoate typically involves a multi-step process. One common method includes the esterification of 3-hydroxybenzoic acid with ethanol to form ethyl 3-hydroxybenzoate. This intermediate is then reacted with 2-hydroxy-5-nonanoylbenzamide under specific conditions to yield the final product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and amidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-hydroxy-5-nonanoylbenzamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(2-hydroxy-5-nonanoylbenzamido)benzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It may be used in the development of new materials or as an additive in various products.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-hydroxy-5-nonanoylbenzamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use, such as in therapeutic applications or biochemical studies.

Comparison with Similar Compounds

Ethyl 3-(2-hydroxy-5-nonanoylbenzamido)benzoate can be compared with other similar compounds, such as:

    Ethyl 3-hydroxybenzoate: A simpler ester with antimicrobial properties.

    2-hydroxy-5-nonanoylbenzamide: An amide with potential biological activity.

The uniqueness of this compound lies in its combined ester and amide functionalities, which provide a versatile platform for various chemical reactions and applications.

Properties

CAS No.

103426-21-7

Molecular Formula

C25H31NO5

Molecular Weight

425.5 g/mol

IUPAC Name

ethyl 3-[(2-hydroxy-5-nonanoylbenzoyl)amino]benzoate

InChI

InChI=1S/C25H31NO5/c1-3-5-6-7-8-9-13-22(27)18-14-15-23(28)21(17-18)24(29)26-20-12-10-11-19(16-20)25(30)31-4-2/h10-12,14-17,28H,3-9,13H2,1-2H3,(H,26,29)

InChI Key

RWWKAQDONNWMPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C1=CC(=C(C=C1)O)C(=O)NC2=CC=CC(=C2)C(=O)OCC

Origin of Product

United States

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